1-S,2-S-dimethyl ethanebis(thioate)
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Overview
Description
1-S,2-S-dimethyl ethanebis(thioate) is an organic compound with the molecular formula C4H6O2S2. It contains 14 atoms: 6 hydrogen atoms, 4 carbon atoms, 2 oxygen atoms, and 2 sulfur atoms
Preparation Methods
The synthesis of 1-S,2-S-dimethyl ethanebis(thioate) involves several methods. This reaction can be facilitated by using catalysts such as sulfated polyborate, HBF4–SiO2, sulfated tungstate, [bmim]BF4, and p-toluenesulfonic acid . Another method involves the use of sodium trithiocarbonate (Na2SC(S)S) generated from carbon disulfide (CS2) and sodium sulfide (Na2S·9H2O) .
Chemical Reactions Analysis
1-S,2-S-dimethyl ethanebis(thioate) undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include n-butyllithium, oxalyl chloride, and organocopper compounds . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the lithiation reaction of 3-bromo-2-methylbenzo[b]thiophene followed by conversion to the corresponding organocopper compound and subsequent reaction with oxalyl chloride can yield the target compound .
Scientific Research Applications
1-S,2-S-dimethyl ethanebis(thioate) has several scientific research applications. It is used as an intermediate compound in organic chemistry and coordination chemistry . The compound has been studied for its potential use in chemiluminescence reactions, where it releases light upon reaction . Additionally, it has applications in the synthesis of photochromic diarylethene compounds, which are used in various fields such as photoswitchable N-heterocyclic carbenes and light-responsive pyrazine-based systems .
Mechanism of Action
The mechanism of action of 1-S,2-S-dimethyl ethanebis(thioate) involves its interaction with molecular targets and pathways. The compound’s chemical structure allows it to participate in various reactions, such as lithiation and organocopper formation . These reactions enable the compound to exert its effects in different chemical processes, including chemiluminescence and photochromism .
Comparison with Similar Compounds
1-S,2-S-dimethyl ethanebis(thioate) can be compared with other similar compounds, such as S,S-diphenyl ethanebis(thioate) and S,S-bis(2-(prop-1-yn-1-yl)phenyl) ethanebis(thioate) . These compounds share similar chemical structures and properties but differ in their specific applications and reactivity. For example, S,S-diphenyl ethanebis(thioate) is known for its use in chemiluminescence reactions, while S,S-bis(2-(prop-1-yn-1-yl)phenyl) ethanebis(thioate) is used in the synthesis of organocopper compounds .
Properties
CAS No. |
41879-99-6 |
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Molecular Formula |
C4H6O2S2 |
Molecular Weight |
150.2 g/mol |
IUPAC Name |
1-S,2-S-dimethyl ethanebis(thioate) |
InChI |
InChI=1S/C4H6O2S2/c1-7-3(5)4(6)8-2/h1-2H3 |
InChI Key |
NSHCIVHLADBISU-UHFFFAOYSA-N |
Canonical SMILES |
CSC(=O)C(=O)SC |
Origin of Product |
United States |
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